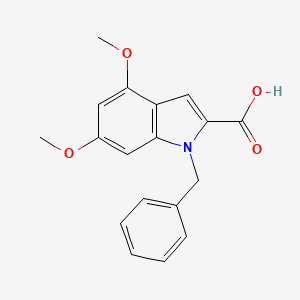

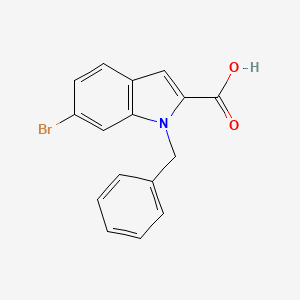

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

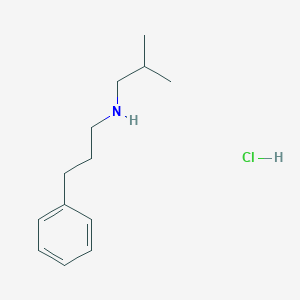

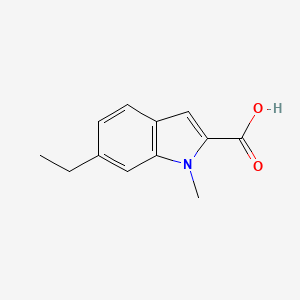

“1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is a compound with the CAS Number: 481630-30-2 . It has a molecular weight of 286.17 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is 1S/C15H12BrN/c16-14-7-6-13-8-9-17 (15 (13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is a powder at room temperature . It has a melting point of 85-88 degrees Celsius .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . It’s plausible that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could be used in the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer . Therefore, “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could be explored for its potential anticancer properties.

Anti-HIV Applications

Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new anti-HIV drugs.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antioxidant drugs.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antimicrobial drugs.

Antitubercular Applications

Indole derivatives have shown antitubercular properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antitubercular drugs.

Antidiabetic Applications

Indole derivatives have shown antidiabetic properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antidiabetic drugs.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . The compound’s interaction with this target can effectively impair viral replication .

Mode of Action

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole core and the C2 carboxyl group of the compound chelate with two Mg^2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function and prevents the integration of the viral DNA into the host genome .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the action of the integrase enzyme . This disruption prevents the virus from integrating its genetic material into the host’s genome, thereby halting the production of new virus particles .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

The inhibition of HIV-1 integrase by 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid results in the prevention of viral replication . This action can lead to a decrease in the viral load in the body, slowing the progression of the disease .

properties

IUPAC Name |

1-benzyl-6-bromoindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVJHCQSEKAWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)